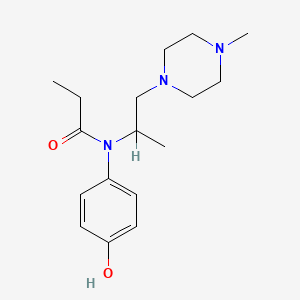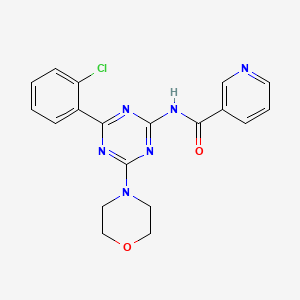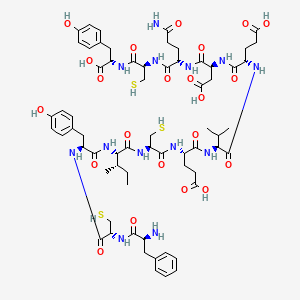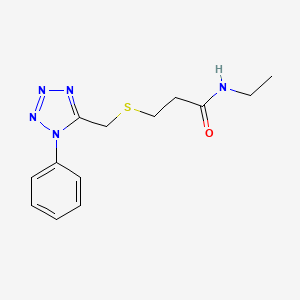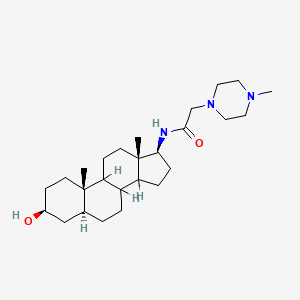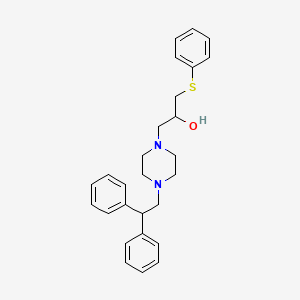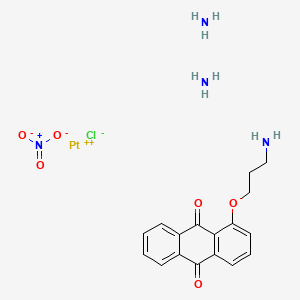
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is a complex organometallic compound It features a platinum ion coordinated with a 1-(3-aminopropoxy)-9,10-anthracenedione ligand, diammine, and a chloride ion, with a nitrate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate typically involves the following steps:
Ligand Preparation: The 1-(3-aminopropoxy)-9,10-anthracenedione ligand is synthesized through a series of organic reactions, starting from anthracene derivatives.
Complex Formation: The ligand is then reacted with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of ammonia to form the platinum complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Nitrate Addition: Finally, the complex is treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or to elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in solvents such as ethanol or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce elemental platinum or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential catalytic properties. It serves as a model compound for understanding the behavior of platinum complexes.
Biology
In biological research, the compound is investigated for its interactions with biomolecules, such as DNA and proteins
Medicine
The compound’s structure suggests potential use in anticancer therapies, similar to other platinum-based drugs like cisplatin. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In industry, the compound could be used in the development of advanced materials, such as conductive polymers or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate involves its interaction with molecular targets such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other platinum-based anticancer drugs, which inhibit DNA replication and transcription, ultimately leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum(1+), (1-(3-aminopropoxy)-9,10-anthracenedione-N)diamminechloro-, (SP-4-2)-, nitrate is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum compounds
Propiedades
Número CAS |
139165-85-8 |
|---|---|
Fórmula molecular |
C17H21ClN4O6Pt |
Peso molecular |
607.9 g/mol |
Nombre IUPAC |
1-(3-aminopropoxy)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C17H15NO3.ClH.NO3.2H3N.Pt/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19;;2-1(3)4;;;/h1-3,5-8H,4,9-10,18H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
Clave InChI |
JPSNBIMHZJQSLY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
